REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[NH:8][CH:7]=[C:6]2[CH3:14]>Cl>[OH:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[NH:8][CH:7]=[C:6]2[CH3:14]
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Name
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|
Quantity
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215 mg
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Type
|
reactant
|
Smiles
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COC=1C=C2C(=CNC(C2=CC1)=O)C
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Name
|
|
Quantity
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1 mL
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Type
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solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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was was irradiated in a microwave at 180° C. for 40 minutes
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Duration
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40 min
|
Type
|
CUSTOM
|
Details
|
After removing solvent in vacuo the crude residue
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Type
|
CUSTOM
|
Details
|
was purified by flash chromatography on silica (eluent: 1% methanol in DCM)
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Name
|
|
Type
|
product
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Smiles
|
OC=1C=C2C(=CNC(C2=CC1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130 mg | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 67.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |